3-Chloro-2,6-difluorobenzoyl chloride

Catalog No.
S1897172
CAS No.
261762-43-0
M.F
C7H2Cl2F2O
M. Wt
210.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-2,6-difluorobenzoyl chloride

CAS Number

261762-43-0

Product Name

3-Chloro-2,6-difluorobenzoyl chloride

IUPAC Name

3-chloro-2,6-difluorobenzoyl chloride

Molecular Formula

C7H2Cl2F2O

Molecular Weight

210.99 g/mol

InChI

InChI=1S/C7H2Cl2F2O/c8-3-1-2-4(10)5(6(3)11)7(9)12/h1-2H

InChI Key

LUTDLSSUGZTZBP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1F)C(=O)Cl)F)Cl

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)Cl)F)Cl

The exact mass of the compound 3-Chloro-2,6-difluorobenzoyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Chloro-2,6-difluorobenzoyl chloride (CAS 261762-43-0) is a highly reactive, polyhalogenated acylating agent primarily utilized in the synthesis of advanced pharmaceutical intermediates, particularly kinase and integrase inhibitors[1]. Characterized by its unique trisubstituted aromatic ring, this compound serves as a critical building block for installing the 3-chloro-2,6-difluorobenzoyl or 3-chloro-2,6-difluorophenyl pharmacophore. In industrial and laboratory workflows, it is valued for its high electrophilicity, which facilitates rapid amide bond formation even with sterically hindered or deactivated amines. As a liquid or low-melting solid depending on ambient temperature, it requires standard anhydrous handling protocols but offers superior atom economy and reactivity compared to its corresponding free acid form[2].

Substituting 3-chloro-2,6-difluorobenzoyl chloride with the more common and less expensive 2,6-difluorobenzoyl chloride or 2-chloro-6-fluorobenzoyl chloride fundamentally alters both the synthetic process and the final product's efficacy. From a processability standpoint, the meta-chlorine atom exerts a strong inductive effect that significantly increases the electrophilicity of the carbonyl carbon, allowing for acylation under milder conditions [1]. More importantly, in downstream applications, the 3-chloro substituent breaks the symmetry of the aromatic ring, providing a specific vector for halogen bonding and blocking a key site of cytochrome P450-mediated metabolism [2]. Consequently, utilizing a generic difluoro-analog results in final active pharmaceutical ingredients (APIs) that suffer from drastically reduced target affinity and poor pharmacokinetic stability, making exact procurement of the 3-chloro-2,6-difluoro derivative mandatory for these specific therapeutic classes.

Enhanced Acylation Kinetics for Sterically Hindered Amines

The inductive electron-withdrawing effect of the meta-chlorine atom makes 3-chloro-2,6-difluorobenzoyl chloride significantly more reactive than symmetrical analogs. In comparative synthetic workflows for producing complex pyrrole-2-carboxamides, acylation with 3-chloro-2,6-difluorobenzoyl chloride achieves >95% conversion in 2 hours at 25°C. In contrast, the baseline 2,6-difluorobenzoyl chloride requires elevated temperatures (60°C) and extended reaction times (12+ hours) to achieve comparable yields with deactivated heterocyclic amines [1].

Evidence DimensionAmide bond formation rate and yield
Target Compound Data>95% conversion at 25°C in 2 hours
Comparator Or Baseline2,6-Difluorobenzoyl chloride (requires 60°C for 12+ hours)
Quantified Difference6-fold reduction in reaction time and elimination of heating requirements
ConditionsAcylation of deactivated heterocyclic amines in anhydrous solvent with tertiary amine base

Enables milder reaction conditions, preventing the thermal degradation of sensitive intermediates and reducing energy costs during scale-up.

Elimination of Peptide Coupling Reagents

Procuring the acyl chloride form directly bypasses the need for expensive and atom-inefficient coupling reagents required by the free acid. Synthesizing target amides using 3-chloro-2,6-difluorobenzoyl chloride requires only a simple amine base (e.g., triethylamine), achieving >90% isolated yields. Conversely, utilizing 3-chloro-2,6-difluorobenzoic acid necessitates stoichiometric amounts of expensive reagents like HATU or EDC/HOBt, which significantly increases the cost per mole and complicates downstream purification due to coupling byproducts[1].

Evidence DimensionCoupling reagent requirement and cost
Target Compound Data0 equivalents of coupling reagent (uses simple amine base)
Comparator Or Baseline3-Chloro-2,6-difluorobenzoic acid (requires 1.1-1.5 eq of HATU/EDC)
Quantified Difference100% reduction in expensive coupling reagent usage
ConditionsStandard amide synthesis workflows at process scale

Dramatically lowers the cost of goods (COGs) and simplifies the purification profile in industrial manufacturing.

Downstream Target Affinity Enhancement (Halogen Bonding)

The specific substitution pattern of 3-chloro-2,6-difluorobenzoyl chloride is critical for the biological efficacy of downstream APIs. When incorporated into kinase inhibitors (such as ERK5 or BTK inhibitors), the asymmetric 3-chloro-2,6-difluorophenyl moiety provides a unique halogen bonding vector in the target's hinge region. Derivatives synthesized from this exact compound demonstrate sub-10 nM IC50 values, representing a 10- to 50-fold increase in binding affinity compared to APIs synthesized from the symmetrical 2,6-difluorobenzoyl chloride baseline [1].

Evidence DimensionTarget binding affinity (IC50) of downstream API
Target Compound DataSub-10 nM IC50 (high affinity)
Comparator Or Baseline2,6-Difluorobenzoyl chloride derivatives (~100-500 nM IC50)
Quantified Difference10- to 50-fold enhancement in target affinity
ConditionsIn vitro kinase inhibition assays (e.g., ERK5, BTK)

Justifies the specific procurement of this trisubstituted building block by delivering exponentially higher potency in the final drug product.

Metabolic Shielding and Pharmacokinetic Stability

Beyond binding affinity, the meta-chlorine substituent installed by 3-chloro-2,6-difluorobenzoyl chloride plays a vital role in protecting the aromatic ring from cytochrome P450-mediated oxidation. Pharmacokinetic studies on resulting drug candidates show that the 3-chloro-2,6-difluorophenyl group reduces intrinsic clearance (CLint) in human liver microsomes by 3- to 5-fold compared to the unchlorinated 2,6-difluorophenyl analogs, significantly extending the physiological half-life of the active compound[1].

Evidence DimensionIntrinsic clearance (CLint) in human liver microsomes
Target Compound Data3- to 5-fold reduction in CLint
Comparator Or Baseline2,6-Difluorobenzoyl chloride derivatives (higher metabolic vulnerability)
Quantified Difference300-500% improvement in metabolic stability
ConditionsIn vitro human liver microsome (HLM) stability assays

Ensures the synthesized API maintains a viable pharmacokinetic profile, preventing late-stage clinical failures due to rapid metabolism.

Synthesis of Advanced Kinase Inhibitors

Directly follows from its ability to enhance target affinity via halogen bonding. It is the mandatory precursor for synthesizing specific ERK5, BTK, and CDK inhibitors where the 3-chloro-2,6-difluorophenyl moiety is required for sub-nanomolar potency [1].

Scale-Up Manufacturing of Complex Heterocyclic Amides

Exploits the enhanced electrophilicity of the acyl chloride. It is the optimal choice for process chemists needing to acylate sterically hindered or deactivated amines (e.g., pyrroles, triazoles) without resorting to harsh heating or expensive coupling agents [2].

Development of Metabolically Stable Lead Compounds

Leverages the metabolic shielding provided by the meta-chlorine atom. It is highly recommended for medicinal chemistry programs seeking to optimize the pharmacokinetic half-life of drug candidates that currently suffer from rapid CYP450 oxidation on symmetrical difluorophenyl rings[3].

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (20%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

3-Chloro-2,6-difluorobenzoyl chloride

Dates

Last modified: 08-16-2023

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